N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide
Description
The compound N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with a 5-methyl-1,2-oxazol-3-yl group and a 5-nitrofuran-2-carbonyl moiety. The 5-methyloxazole ring contributes to hydrogen bonding and metabolic stability, while the 5-nitrofuran group introduces polar nitro functionality, likely enhancing solubility and electronic interactions.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6/c1-9-8-12(17-25-9)16-14(20)10-4-6-18(7-5-10)15(21)11-2-3-13(24-11)19(22)23/h2-3,8,10H,4-7H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEZFRDUMQDHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens, particularly those belonging to the ESKAPE panel, which includes notorious multidrug-resistant bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like nitrofurantoin.
Table 1: Antimicrobial Activity Against ESKAPE Pathogens
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Nitrofurantoin | 32 |
| Klebsiella pneumoniae | 8 | Ciprofloxacin | 4 |
| Pseudomonas aeruginosa | 32 | Meropenem | 8 |
These results indicate that the compound has a promising profile as a potential therapeutic agent against resistant bacterial strains .
The biological activity of this compound is attributed to its ability to inhibit specific bacterial enzymes. In particular, it targets nitroreductases that are crucial for bacterial survival and proliferation. The induced-fit docking studies suggest that the structural characteristics of the compound allow it to effectively bind to these enzymes, disrupting their function .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of the compound and its biological activity has been investigated. Modifications in the oxazole and piperidine moieties have been shown to influence potency and selectivity. For instance:
- Oxazole Substituents : Variations in substituents on the oxazole ring can enhance antibacterial activity.
- Piperidine Modifications : Altering the piperidine nitrogen substituents affects lipophilicity and binding affinity to target proteins.
These findings underscore the importance of molecular design in optimizing therapeutic efficacy .
Case Studies
A notable case study involved a series of synthesized derivatives based on this compound. These derivatives were tested for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. The lead compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential for further development into a new class of antibacterial agents .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique combination of a piperidine ring, oxazole, and nitrofuran moieties. These structural elements contribute to its biological activity, particularly against various bacterial strains. The molecular formula is CHNO, and it has a molecular weight of approximately 302.28 g/mol.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the nitrofuran moiety exhibit potent antibacterial properties. The mechanism of action typically involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA.
Case Studies on Antibacterial Efficacy
-
In Vitro Studies :
- A study evaluated various derivatives of nitrofuran compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide showed significant inhibitory activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 10 µg/mL .
- Mechanism Exploration :
Antitubercular Applications
Given the rising resistance to conventional antitubercular drugs, there is an increasing need for new therapeutic agents. The compound's structural features position it as a promising candidate for targeting Mycobacterium tuberculosis.
Research Findings
- Activity Against Mycobacterium tuberculosis :
- Synergistic Effects :
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with two closely related analogs:
Key Observations :
- The chloro analog exhibits higher lipophilicity (logP = 2.52) than the fluoro analog, consistent with chlorine’s greater hydrophobic contribution. The nitro group in the target compound likely reduces logP due to enhanced polarity.
Piperidine-4-Carboxamide Core
The piperidine-4-carboxamide scaffold is prevalent in medicinal chemistry. For example:
- SARS-CoV-2 Inhibitors : Derivatives like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () show antiviral activity, suggesting the core’s versatility in targeting enzymes or receptors .
Role of Substituents
- 5-Methyloxazol-3-yl Group : Present in compounds like EN300-266215 (), this group may enhance binding affinity through hydrogen bonding or π-π interactions .
- Acyl Variations : The fluorobenzoyl and chlorobenzoyl analogs () likely exhibit distinct target selectivity compared to the nitrofuran derivative due to electronic and steric differences.
Research Findings and Implications
- Solubility vs. Permeability : While the nitrofuran group may improve aqueous solubility, its polarity could reduce membrane permeability, a trade-off requiring optimization .
- Therapeutic Niche : Unlike the SARS-CoV-2-targeting analogs (), the target compound’s nitrofuran group positions it for exploration in infectious diseases or oxidative stress-related pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Utilize controlled copolymerization techniques (e.g., combining carboxamide and nitrofuran precursors via esterification or alkylation reactions). For example, highlights the use of ultrasonic-assisted synthesis for similar heterocyclic carboxamides, achieving high purity (~95%) without additional recrystallization. Optimize reaction parameters (temperature, catalyst, solvent) based on analogs like those in , where triflate catalysts improved yields in isoxazole-piperidine systems. Monitor progress via HPLC or TLC .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology : Employ 1H/13C NMR to confirm substituent positions (e.g., nitrofuran carbonyl and methyl-oxazole groups). For crystallographic validation, single-crystal X-ray diffraction (as in ) resolves piperidine ring conformation and intermolecular interactions. Determine solubility, melting point, and stability using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), referencing protocols in and .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Methodology : Screen for antimicrobial or enzyme-inhibitory activity using nitrofuran-based analogs ( ). For example, test against E. coli or S. aureus via broth microdilution (MIC assays). Assess cytotoxicity via MTT assays on mammalian cell lines, noting nitrofuran redox properties (potential genotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the nitrofuran and oxazole moieties in this compound?
- Methodology : Synthesize derivatives with substituent variations (e.g., halogenation of the oxazole ring or nitro-group replacement on the furan). Compare bioactivity data using dose-response curves. demonstrates that aryl substituents significantly alter isoxazole-piperidine systems’ efficacy, with methoxy groups enhancing solubility but reducing target affinity .
Q. What strategies mitigate instability of the 5-nitrofuran group during long-term storage or in vivo studies?
- Methodology : Stabilize via lyophilization or encapsulation in liposomes. and highlight the use of cryoprotectants (e.g., trehalose) for nitrofuran derivatives. Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC-UV quantification .
Q. How can in vivo pharmacokinetic (PK) parameters be improved for this compound?
- Methodology : Modify logP via pro-drug approaches (e.g., esterification of the carboxamide). describes methyl ester derivatives of piperidine-carboxylic acids to enhance bioavailability. Use LC-MS/MS to quantify plasma half-life and tissue distribution in rodent models .
Q. How should researchers resolve contradictions in bioactivity data between similar analogs?
- Methodology : Perform meta-analysis of published datasets (e.g., vs. 12). For instance, shows chloro-substituted aryl groups enhance antibacterial activity, while reports reduced efficacy due to steric hindrance. Validate via isothermal titration calorimetry (ITC) to compare target binding affinities .
Q. What computational methods predict enantiomer-specific interactions of this compound with biological targets?
- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to model interactions with enzymes like nitroreductases. and reference pharmacophore models for nitrofuran derivatives, prioritizing hydrogen-bonding and π-π stacking interactions .
Q. How can researchers design combination therapies to reduce resistance development against nitrofuran-containing compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
